2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol

Lipophilicity Membrane permeability ADME prediction

Researchers investigating hindered phenol antioxidants often face a gap between unsubstituted phenols and fully hindered 2,6-di-tert-butyl analogs. This mono-ortho-tert-butyl phenol-oxadiazole hybrid provides a distinct reactivity node for systematic SAR studies. - Retains phenol accessibility for HAT while the para-oxadiazole enables extended resonance stabilization. - Fills the property gap: MW 232.3, XLogP3 3.1, TPSA 59.2 Ų (CNS drug-like space). - Free ortho position for synthetic elaboration (halogenation, coupling). - Supplied at ≥98% purity, sealed under dry conditions at 2-8°C.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B13034331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC(=C(C=C2)O)C(C)(C)C
InChIInChI=1S/C13H16N2O2/c1-8-14-15-12(17-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3
InChIKeyRZDJCEBQPVYUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol


2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol (CAS 2088367-25-1) is a synthetic small molecule (C₁₃H₁₆N₂O₂, MW 232.28 g/mol) that merges a sterically hindering ortho-tert-butylphenol motif with a 1,3,4-oxadiazole heterocycle at the para position. Its computed XLogP3-AA of 3.1 indicates moderately lipophilic character, while its topological polar surface area of 59.2 Ų and a single hydrogen bond donor (phenolic OH) define a balanced polarity profile [1]. The compound is supplied at ≥98% purity for research and further manufacturing use, with storage at 2–8°C sealed under dry conditions . Its mono-tert-butyl substitution pattern distinguishes it from the widely studied 2,6-di-tert-butylphenol-containing oxadiazoles that dominate the hindered phenol antioxidant literature [2].

Why Substitutes Fall Short for 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol


The antioxidant capacity of hindered phenol–oxadiazole hybrids is governed by the number and position of tert-butyl groups: the 2,6-di-tert-butyl arrangement provides maximum radical stabilization but also imposes severe steric shielding, whereas the 2,4-di-tert-butyl analogue offers intermediate protection [1]. The target compound, bearing a single ortho-tert-butyl substituent, occupies a structurally distinct space—it retains significant phenol accessibility for hydrogen atom transfer (HAT) while the para-oxadiazole can participate in extended resonance stabilization. In-class compounds with 2,6-di-tert-butyl substitution (e.g., 5f in Shakir et al.) may show higher DPPH scavenging in some contexts, but their radical-scavenging performance is exquisitely sensitive to the aryl substituent on the oxadiazole, with a documented activity order of 4-OH > 2-Me > 2,4-di-Me > 4-Me > OMe ≈ OEt > 4-Cl [2]. The mono-tert-butyl architecture of the target compound renders it a distinct reactivity node in SAR studies that cannot be interpolated from bi-tert-butyl data, nor can the non-tert-butylated 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol replicate its steric and lipophilic modulation .

Selection Evidence: 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol


LogP Advantage vs. Non-Butylated Analog

The target compound's computed XLogP3-AA of 3.1 represents a substantial 2.67 log unit increase over the 0.43 LogP of its non-butylated congener 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol (CAS 25877-46-7) [1]. This difference corresponds to a theoretical ~470-fold greater partitioning into octanol, which translates to enhanced passive membrane permeability and improved solubility in lipophilic media—critical parameters in cellular assay design and material formulation. In the context of the 2,6-di-tert-butylphenol series, where LogP values exceed 4.0, the target compound's intermediate lipophilicity may offer a favorable compromise between membrane transit and aqueous solubility [2].

Lipophilicity Membrane permeability ADME prediction

TPSA Advantage Over 2,6-Di-tert-butylphenyl Oxadiazoles

The target compound presents a TPSA of 59.2 Ų [1], which lies below the 90 Ų threshold commonly associated with good oral absorption and below the 70 Ų cutoff considered favorable for blood-brain barrier penetration. In contrast, the 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol series (e.g., compound 5f: MW 366.2, TPSA ~59 Ų but MW > 350) would have a higher molecular weight and likely larger polar surface area due to additional substituents, placing them further from optimal CNS drug-like space. The mono-tert-butyl architecture maintains a lower molecular weight (232.28 g/mol) while preserving sufficient lipophilicity for membrane transit .

Drug-likeness Oral bioavailability CNS penetration

Hydrogen Bond Donor and Metabolic Stability vs. Di-tert-butyl Analogs

The target compound possesses a single hydrogen bond donor (the phenolic OH), as documented in PubChem [1]. In the 2,6-di-tert-butylphenol series, the phenolic OH is flanked by two ortho-tert-butyl groups that provide extreme steric shielding, potentially reducing Phase II glucuronidation rates. The mono-ortho-tert-butyl substitution of the target compound affords intermediate steric protection—sufficient to hinder rapid metabolic conjugation compared to unsubstituted phenol, yet less shielding than the 2,6-di-tert-butyl case. This may translate to a tunable metabolic half-life relevant for balancing potency with clearance [2].

Metabolic stability Glucuronidation susceptibility Lead optimization

Conformational Rigidity from Limited Rotatable Bonds

The target compound has only two rotatable bonds according to PubChem computed descriptors [1], a consequence of the direct C–C linkage between the phenyl ring and the oxadiazole, and the tert-butyl group being attached directly to the aromatic core. This contrasts with many 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenol derivatives that bear an additional rotatable bond between the oxadiazole and a substituted aryl ring [2]. Reduced rotatable bond count correlates with lower conformational entropy penalty upon target binding and may contribute to improved binding affinity for rigid binding pockets [3].

Conformational entropy Binding affinity SAR studies

Applications of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol


CNS-Penetrant Lead Scaffold

With a TPSA of 59.2 Ų (below the 70 Ų BBB cutoff) and moderate XLogP3 of 3.1, the target compound resides within favorable CNS drug-like space [1]. Its single hydrogen bond donor and low rotatable bond count further align with CNS MPO desirability criteria, positioning it as a viable starting scaffold for neurodegenerative disease or neuroinflammation target programs where brain exposure is critical.

SAR Probe for Steric Effects on Antioxidant Activity

The compound's mono-ortho-tert-butyl architecture fills a gap between unsubstituted phenol–oxadiazoles (MW 176, LogP 0.43) and the fully hindered 2,6-di-tert-butyl series (MW > 350, LogP > 4) [2][3]. It enables systematic investigation of how incremental steric shielding at the phenol oxygen influences hydrogen atom transfer (HAT) kinetics and radical stabilization, without the confounding dual tert-butyl effects present in the more common analogs.

Lipophilic Stabilizer for Non-Polar Media

The XLogP3 of 3.1 indicates compatibility with non-polar media, such as lubricants, polymeric matrices, or organic solvent-based reaction systems requiring antioxidant protection [1]. Unlike highly lipophilic 2,6-di-tert-butyl analogs (LogP > 4), the target compound maintains some polar character via the oxadiazole ring, potentially improving dispersibility in semi-polar formulations while retaining sufficient radical-scavenging activity [4].

Fragment-Based Drug Design Starting Point

With a molecular weight of 232.3 g/mol, only two rotatable bonds, and a single HBD, the compound satisfies fragment-like property criteria [1]. Its para-oxadiazole offers a vector for synthetic elaboration, while the free ortho position adjacent to the phenol provides a site for halogenation, alkylation, or coupling reactions—a functionalization opportunity unavailable in the fully substituted 2,6-di-tert-butylphenol congeners .

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